Product packaging for 4-(Allyloxy)benzohydrazide(Cat. No.:CAS No. 90480-14-1)

4-(Allyloxy)benzohydrazide

Cat. No.: B1275975
CAS No.: 90480-14-1
M. Wt: 192.21 g/mol
InChI Key: OEWQNCITKNGNRN-UHFFFAOYSA-N
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Description

Contextualization of Hydrazides and their Derivatives in Chemical Research

Hydrazides are a significant class of organic compounds characterized by the functional group -C(=O)NHNH2. They are derivatives of hydrazine (B178648) and have garnered considerable attention in chemical research due to their versatile reactivity and wide-ranging applications. mdpi.comiscientific.org Historically, hydrazides have been instrumental as intermediates in the synthesis of a variety of organic molecules. mdpi.com Their ability to react with both electrophiles and nucleophiles makes them valuable building blocks for constructing more complex chemical structures, including a multitude of heterocyclic compounds like pyrazoles, oxadiazoles, and triazoles. mdpi.comresearchgate.net

The reactivity of the hydrazide group allows for the formation of hydrazones through condensation reactions with aldehydes and ketones, which are themselves important intermediates in organic synthesis. mdpi.comresearchgate.net This reactivity has been extensively exploited to create diverse molecular libraries for various scientific investigations. Beyond their role as synthetic intermediates, hydrazides and their derivatives are recognized for their presence in numerous biologically active compounds, leading to their extensive study in medicinal chemistry. mdpi.comiscientific.orgmdpi.com

Significance of the Benzohydrazide (B10538) Scaffold in Medicinal Chemistry and Ligand Design

The benzohydrazide scaffold, which incorporates a benzene (B151609) ring attached to the hydrazide moiety, is a particularly important structural motif in the fields of medicinal chemistry and ligand design. thepharmajournal.com This scaffold is present in a number of well-established pharmaceutical agents. For instance, isoniazid, a cornerstone in the treatment of tuberculosis, features a pyridine (B92270) ring but shares the crucial hydrazide functional group. pensoft.netpensoft.net Another example is nialamide, which contains the benzohydrazide structure and has been used as an antidepressant. pensoft.netpensoft.net

The significance of the benzohydrazide scaffold lies in its ability to serve as a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.goviucr.org The structural rigidity of the benzene ring combined with the hydrogen bonding capabilities of the hydrazide group allows for specific interactions with biological targets such as enzymes and receptors. researchgate.net This has led to the development of numerous benzohydrazide derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. thepharmajournal.compensoft.netpensoft.netresearchgate.net Furthermore, the ability of the hydrazide group to chelate metal ions makes these compounds effective ligands in coordination chemistry. pensoft.netpensoft.netnih.goviucr.org

Overview of 4-(Allyloxy)benzohydrazide as a Subject of Academic Investigation

Within the broader class of benzohydrazides, this compound has emerged as a specific compound of interest in academic research. Its structure is characterized by a benzohydrazide core with an allyloxy group (-O-CH2-CH=CH2) at the para position of the benzene ring. evitachem.com This particular substitution pattern has prompted investigations into its synthesis, crystal structure, and potential applications.

The synthesis of this compound has been well-documented, typically involving a two-step process. nih.goviucr.orgvulcanchem.comiucr.org Academic studies have focused on characterizing its molecular and crystal structure through techniques like X-ray diffraction, FT-IR, and NMR spectroscopy. nih.govvulcanchem.comiucr.org These investigations have provided detailed insights into its bond lengths, bond angles, and the supramolecular architecture formed through hydrogen bonding. nih.goviucr.orgvulcanchem.comiucr.org

Furthermore, this compound serves as a precursor for the synthesis of more complex molecules, including Schiff bases and metal complexes. iucr.orgsemanticscholar.org Researchers have explored the biological potential of these derivatives, with some studies indicating promising activities. semanticscholar.org The presence of the reactive allyl group also offers opportunities for further chemical modifications, making this compound a versatile building block in the design of new compounds. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O2 B1275975 4-(Allyloxy)benzohydrazide CAS No. 90480-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-2-enoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWQNCITKNGNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406518
Record name 4-(ALLYLOXY)BENZOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90480-14-1
Record name 4-(ALLYLOXY)BENZOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Characterization of 4 Allyloxy Benzohydrazide

The synthesis of 4-(allyloxy)benzohydrazide is a well-established two-step procedure. nih.goviucr.orgvulcanchem.comiucr.org The process begins with the reaction of ethyl-4-hydroxybenzoate with allyl bromide in acetone, using anhydrous potassium carbonate as a base. This mixture is refluxed for approximately 20 hours. nih.goviucr.orgvulcanchem.comiucr.org Following the removal of the solvent, the resulting oily intermediate is then treated with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) and refluxed for another 10 hours. nih.goviucr.orgvulcanchem.comiucr.org Upon cooling, colorless crystals of this compound are formed, which can be filtered and washed with ethanol. nih.govvulcanchem.comiucr.org This synthetic route has been reported to yield the product in good quantities. nih.goviucr.orgvulcanchem.comiucr.org

Spectroscopic and Crystallographic Data

The structural characteristics of this compound have been thoroughly investigated using various spectroscopic and crystallographic methods.

Property Value
Molecular Formula C10H12N2O2
Molecular Weight 192.22 g/mol
Melting Point 355–356 K

FT-IR Spectroscopy (KBr, cm⁻¹):

3328, 3280, 3183: ν(NH-NH₂)

1650: ν(C=O)

1621, 1575: ν(C=C)

¹H NMR Spectroscopy (CDCl₃, 400 MHz), δ (ppm):

Chemical Reactivity and Derivatives

The chemical reactivity of 4-(allyloxy)benzohydrazide is primarily centered around its hydrazide and allyl functional groups, making it a valuable precursor for synthesizing a variety of derivatives.

One of the most common reactions involves the condensation of the hydrazide moiety with aldehydes or ketones to form Schiff bases, also known as hydrazones. semanticscholar.org For example, reacting this compound with crotonaldehyde (B89634) in ethanol (B145695) under reflux yields the corresponding N'-acylated hydrazone. iucr.orgresearchgate.net This reactivity has been utilized to create a range of Schiff base derivatives. semanticscholar.org

Furthermore, the resulting Schiff bases can act as ligands for metal ions. The addition of a metal salt, such as nickel(II) acetate, to a solution of the hydrazone leads to the formation of metal complexes. iucr.orgresearchgate.net In these complexes, the hydrazone ligand typically coordinates to the metal center through the oxygen and nitrogen atoms. iucr.orgresearchgate.net

The allyl group also presents a site for further chemical modification, although this aspect is less explored in the available literature compared to the reactions of the hydrazide group. Palladium-catalyzed reactions, for instance, could potentially be used to functionalize the allyl group. smolecule.com

Biological Investigations of Derivatives

Derivatives of this compound have been the subject of preliminary biological investigations. For instance, certain Schiff base derivatives have been screened for their antimycobacterial activity. semanticscholar.org One study reported that a hydrazone derived from 4-(allyloxy)benzaldehyde, a closely related precursor, exhibited potent activity against Mycobacterium tuberculosis. semanticscholar.org Molecular docking studies have also been employed to predict the binding interactions of these derivatives with biological targets, such as the enoyl-acyl-carrier protein reductase of M. tuberculosis. semanticscholar.org

Some benzohydrazide (B10538) derivatives, in general, have shown a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. thepharmajournal.comresearchgate.netderpharmachemica.comderpharmachemica.com While specific and extensive biological data for derivatives of this compound is still emerging, the initial findings suggest that this chemical scaffold holds promise for the development of new bioactive compounds. semanticscholar.org For example, some hydrazide-hydrazone derivatives of 4-hydroxybenzohydrazide have been investigated for their antioxidant potential and as inhibitors of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). pensoft.net

An In-depth Look at the Synthetic Methodologies of this compound

The chemical compound this compound is a significant molecule in various research domains, primarily due to its versatile structure featuring both a hydrazide and an allyloxy group. This article delves into the established and emerging synthetic routes for this compound, providing a detailed examination of the chemical processes involved.

Future Directions and Research Opportunities

The foundational research into 4-(allyloxy)benzohydrazide has established it as a molecule of significant interest, primarily due to the versatile reactivity of the hydrazide functional group and the potential for modification at the allyloxy moiety. nih.gov The existing body of work, including its synthesis and basic structural characterization, provides a springboard for more advanced and targeted research endeavors. nih.gov Future investigations are poised to expand its utility from a laboratory chemical to a scaffold for sophisticated applications in medicine and materials science. The following sections outline key areas where research is expected to yield significant advancements.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(Allyloxy)benzohydrazide and its derivatives?

  • Methodology :

  • Step 1 : Condensation of this compound with aldehydes (e.g., 4-pyridinecarboxaldehyde) in methanol under reflux yields hydrazone derivatives. This reaction typically requires 6–12 hours at 60–80°C .
  • Step 2 : Purification via recrystallization from hot ethanol (95% purity) to obtain needle-like crystals, as demonstrated for structurally similar benzohydrazides .
  • Key Parameters : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and confirm product purity via melting point analysis and NMR spectroscopy .

Q. How do hydrogen-bonding interactions influence the crystal packing of benzohydrazide derivatives?

  • Analysis :

  • Hydrogen bonds (e.g., N–H⋯O and N–H⋯N) dominate lattice energy contributions (~50%) in benzohydrazide crystals, forming infinite chains along the [001] direction. For example, N3–H3B⋯O1 bonds create fused R22(10) and R22(6) ring motifs .
  • Dispersion forces (Edis ≈ 44–174 kJ/mol) and electrostatic interactions (Eele ≈ 9–165 kJ/mol) stabilize non-hydrogen-bonded molecular pairs, as calculated via DFT .
    • Experimental Validation : Single-crystal X-ray diffraction (CuKα radiation, 100 K) confirms spatial distribution of interactions, with refinement using SHELX and OLEX2 .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Techniques :

  • FT-IR : Confirm hydrazide N–H stretches (3200–3300 cm⁻¹) and C=O vibrations (1640–1680 cm⁻¹) .
  • NMR : ¹H NMR reveals allyloxy proton signals at δ 4.5–5.5 ppm (OCH2CH=CH2) and hydrazide NH peaks at δ 9–10 ppm. ¹³C NMR shows carbonyl carbons at δ 165–170 ppm .
  • Mass Spectrometry : HR-MS provides molecular ion [M+H]+ peaks with <2 ppm error for structural validation .

Advanced Research Questions

Q. How do DFT calculations elucidate lattice energy contributions in benzohydrazide crystals?

  • Computational Protocol :

  • Step 1 : Optimize molecular geometry at B3LYP/6-31G(d,p) level using Gaussian or Crystal Explorer .
  • Step 2 : Calculate pairwise interaction energies (electrostatic, dispersion, polarization) and sum contributions to estimate total lattice energy (e.g., El ≈ 216 kJ/mol for 4-(dimethylamino)benzohydrazide) .
  • Visualization : Energy frameworks (Mercury software) illustrate dominant interactions (e.g., H-bond chains vs. dispersion-driven layers) .
    • Key Insight : Dispersion forces (Edis ≈ 44–174 kJ/mol) outweigh electrostatic contributions in non-polar regions, critical for predicting solubility and stability .

Q. What molecular docking strategies predict the bioactivity of this compound derivatives?

  • Approach :

  • Target Selection : Dock derivatives against acetylcholinesterase (AChE) or bacterial enzymes (e.g., Mycobacterium tuberculosis H37Rv) using AutoDock Vina .
  • Validation : Compare binding affinities with clinical references (e.g., rivastigmine IC50 ≈ 15–140 µM for AChE inhibition). Non-covalent interactions (van der Waals, H-bonds) with active-site residues (e.g., Trp86 in AChE) correlate with experimental IC50 values .
    • Case Study : N′-hexyl-4-(trifluoromethyl)benzohydrazide exhibits MIC ≥62.5 µM against M. tuberculosis, validated via Ellman’s assay .

Q. How do substituents on the benzohydrazide scaffold modulate biological activity?

  • Structure-Activity Relationships (SAR) :

  • Electron-Withdrawing Groups (e.g., Br, CF3): Enhance antibacterial activity (MIC reduction by 50% in halogenated derivatives) via increased membrane permeability .
  • Allyloxy/Oxy Substituents : Improve solubility and π-π stacking with protein targets (e.g., BSA binding ΔG ≈ −25 kJ/mol) .
    • Experimental Validation :
  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) against E. coli and S. aureus reveals MIC values of 8–64 µg/mL for active derivatives .
  • Protein Binding : Fluorescence quenching (BSA) confirms static binding (K ≈ 10⁴–10⁵ L/mol) driven by enthalpy (ΔH < 0) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Allyloxy)benzohydrazide
Reactant of Route 2
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4-(Allyloxy)benzohydrazide

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